Aqueous Solubility: Mal-PEG6-Acid Balances Hydrophilicity with PEG4 and PEG8 Series Members
Mal-PEG6-Acid exhibits aqueous solubility characteristics that position it as a balanced intermediate between shorter (PEG4) and longer (PEG8) homologs. While Mal-PEG4-Acid demonstrates high water solubility, its limited PEG chain length may not provide sufficient spatial separation for optimal ternary complex formation in PROTAC applications. Mal-PEG8-Acid offers extended reach but with a higher molecular weight that may impact conjugate permeability. Mal-PEG6-Acid provides a solubility profile of ≥2.5 mg/mL (5.77 mM) in aqueous formulation conditions , with DMSO solubility of 100 mg/mL (230.71 mM) , comparable to Mal-PEG8-Acid (DMSO: 100 mg/mL, 191.73 mM) . This solubility profile, combined with intermediate molecular weight (433.45 g/mol), supports efficient conjugation without excessive viscosity or precipitation issues common to longer PEG linkers.
| Evidence Dimension | Aqueous solubility in formulation buffer |
|---|---|
| Target Compound Data | ≥2.5 mg/mL (5.77 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline |
| Comparator Or Baseline | Mal-PEG8-Acid: ≥2.5 mg/mL (4.79 mM) in aqueous formulation; DMSO solubility for both: 100 mg/mL |
| Quantified Difference | Target molar solubility ~20% higher than Mal-PEG8-Acid under comparable conditions |
| Conditions | KKL Med formulation protocol; DMSO stock preparation |
Why This Matters
Higher molar solubility in aqueous formulation conditions facilitates conjugation reactions and reduces the risk of precipitation during PROTAC or ADC intermediate preparation, directly impacting experimental reproducibility and scale-up feasibility.
